molecular formula C8H6ClN B8282440 2-Chloropyrrolo[1,2-a]pyridine

2-Chloropyrrolo[1,2-a]pyridine

Cat. No.: B8282440
M. Wt: 151.59 g/mol
InChI Key: LCIWWZJNFONENS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloropyrrolo[1,2-a]pyridine is a nitrogen-containing fused heterocyclic compound featuring a pyrrole ring fused to a pyridine ring at positions 1 and 2 (pyrrolo[1,2-a]pyridine core) with a chlorine substituent at position 2. This structural motif is critical in medicinal chemistry due to its resemblance to indolizine, a bioactive scaffold with reported antitumor, antimicrobial, and anti-inflammatory properties . The chloro substituent enhances electrophilicity and modulates interactions with biological targets, making it a versatile intermediate for synthesizing pharmacologically active derivatives.

Properties

Molecular Formula

C8H6ClN

Molecular Weight

151.59 g/mol

IUPAC Name

2-chloroindolizine

InChI

InChI=1S/C8H6ClN/c9-7-5-8-3-1-2-4-10(8)6-7/h1-6H

InChI Key

LCIWWZJNFONENS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CN2C=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural and Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents
2-Chloropyrrolo[1,2-a]pyridine C₇H₅ClN₂* ~152.58 Pyrrolo[1,2-a]pyridine Cl at position 2
Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate C₁₀H₉ClN₂O₂ 238.65 Pyrrolo[2,3-c]pyridine Cl at position 5, ester at 2
2-(Chloromethyl)imidazo[1,2-a]pyridine C₈H₇ClN₂ 166.61 Imidazo[1,2-a]pyridine CH₂Cl at position 2
Pyrrolo[2,1-b]thiazole derivatives Varies Varies Pyrrolo[2,1-b]thiazole Variable substituents
  • Core Heterocycle Differences :

    • Pyrrolo[1,2-a]pyridine (indolizine analog) has a 6-5 fused ring system, enabling planar π-conjugation critical for DNA intercalation in antitumor applications .
    • Pyrrolo[2,3-c]pyridine () features a 6-6 fused system with distinct electronic properties due to nitrogen positioning, reducing electrophilicity compared to the 6-5 system.
    • Imidazo[1,2-a]pyridine () replaces one pyrrole nitrogen with an imidazole ring, enhancing basicity and metal-binding capacity.
  • Substituent Effects :

    • The chloro group in this compound increases reactivity for cross-coupling reactions, whereas the ester group in Ethyl 5-chloro-pyrrolo[2,3-c]pyridine-2-carboxylate () directs functionalization toward hydrolysis or amidation .

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